

# ACHN-975: A Selective LpxC Inhibitor for Gram-Negative Pathogens

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Achn-975 |
| Cat. No.:      | B605131  |

[Get Quote](#)

An In-depth Technical Guide

## Abstract

**ACHN-975** is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. By targeting this essential pathway, which is absent in mammals, **ACHN-975** demonstrates significant *in vitro* activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of **ACHN-975**, including its mechanism of action, quantitative *in vitro* and *in vivo* data, detailed experimental protocols, and a summary of its clinical development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

## Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. The diminishing pipeline of new antibiotics with novel mechanisms of action necessitates the exploration of new bacterial targets. One such promising target is the lipid A biosynthesis pathway, which is essential for the formation of the outer membrane of Gram-negative bacteria.<sup>[1][2]</sup> The enzyme LpxC catalyzes the first committed and irreversible step in this pathway, making it an attractive target for the development of new antibacterial agents.<sup>[3]</sup>

**ACHN-975** is a first-in-class LpxC inhibitor that has demonstrated potent activity against a wide range of Gram-negative bacteria.<sup>[1]</sup> Its novel mechanism of action provides a potential therapeutic option for infections caused by pathogens resistant to currently available antibiotics. This guide summarizes the key preclinical data for **ACHN-975** and provides detailed methodologies for the evaluation of similar compounds.

## Mechanism of Action

**ACHN-975** exerts its antibacterial effect by selectively inhibiting the LpxC enzyme. LpxC is responsible for the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a critical step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria, providing structural integrity and protecting the cell from the external environment.

By inhibiting LpxC, **ACHN-975** blocks the entire lipid A biosynthetic pathway, leading to the disruption of the outer membrane, and ultimately, bacterial cell death. The high degree of conservation of the LpxC enzyme across various Gram-negative species contributes to the broad-spectrum activity of **ACHN-975**.<sup>[3]</sup>

## Signaling Pathway: Lipid A Biosynthesis (Raetz Pathway)

The following diagram illustrates the Raetz pathway for lipid A biosynthesis, highlighting the role of LpxC and the inhibitory action of **ACHN-975**.



[Click to download full resolution via product page](#)

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory target of **ACHN-975**.

## Molecular Interaction: ACHN-975 Binding to LpxC

Crystallographic studies have revealed the molecular basis for the potent inhibition of LpxC by **ACHN-975**. The inhibitor binds to the active site of the enzyme, with its hydroxamate moiety chelating the catalytic zinc ion. This interaction is crucial for the high-affinity binding and potent inhibition of the enzyme.<sup>[4]</sup> The hydrophobic tail of **ACHN-975** occupies a hydrophobic tunnel in the enzyme, further stabilizing the complex.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: Schematic of **ACHN-975** binding to the LpxC active site.

## In Vitro Activity

**ACHN-975** exhibits potent in vitro activity against a wide range of Gram-negative bacteria, including clinically important pathogens such as *Escherichia coli*, *Klebsiella pneumoniae*, *Pseudomonas aeruginosa*, and *Acinetobacter baumannii*. Notably, its activity is maintained against many strains resistant to other classes of antibiotics.

**Table 1: In Vitro Activity of ACHN-975 against Gram-Negative Bacteria**

| Organism/Group           | Number of Isolates | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Reference |
|--------------------------|--------------------|---------------------------|---------------------------|-----------|
| Enterobacteriaceae       |                    |                           |                           |           |
| All Isolates             | 197                | 0.5                       | 2                         | [1]       |
| Wild-Type                | 75                 | 0.25                      | 0.5                       | [1]       |
| ESBL-producing           | 19                 | 0.5                       | 2                         | [1]       |
| Carbapenemase-producing  | 58                 | 0.5                       | 2                         | [1]       |
| Pseudomonas aeruginosa   |                    |                           |                           |           |
| All Isolates             | 250                | 0.06                      | 0.25                      | [5]       |
| Wild-Type                | 11                 | ≤0.25                     | ≤0.25                     | [1]       |
| Carbapenem-resistant     | 10                 | 0.25                      | 2                         | [1]       |
| Cystic Fibrosis Isolates | -                  | -                         | 0.25                      | [5]       |
| Acinetobacter baumannii  | -                  | >64                       | >64                       | [6]       |

**Table 2: LpxC Enzyme Inhibition by ACHN-975**

| Enzyme Source           | IC <sub>50</sub> (nM) | Reference |
|-------------------------|-----------------------|-----------|
| Enterobacteriaceae spp. | 0.02                  | [6]       |
| Pseudomonas aeruginosa  | <5                    | [7]       |

## In Vivo Efficacy

The *in vivo* efficacy of **ACHN-975** has been evaluated in a neutropenic mouse thigh infection model. This model is a standard for assessing the *in vivo* activity of new antibacterial agents.

## Experimental Workflow: Neutropenic Mouse Thigh Infection Model



[Click to download full resolution via product page](#)

Caption: Workflow for the neutropenic mouse thigh infection model.

### Table 3: In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model (*P. aeruginosa*)

| Dose (mg/kg) | Time Post-treatment (hours) | Log <sub>10</sub> CFU Reduction (vs. control) | Reference           |
|--------------|-----------------------------|-----------------------------------------------|---------------------|
| 5            | 4                           | ~2                                            | <a href="#">[5]</a> |
| 10           | 4                           | >3                                            | <a href="#">[5]</a> |
| 30           | 4                           | >3                                            | <a href="#">[5]</a> |
| 10           | 24                          | Maintained at limit of detection              | <a href="#">[5]</a> |
| 30           | 24                          | Maintained at limit of detection              | <a href="#">[5]</a> |

## Clinical Development

**ACHN-975** was the first LpxC inhibitor to enter clinical trials. A Phase 1, single-ascending-dose study in healthy volunteers (NCT01597947) was conducted to evaluate its safety, tolerability, and pharmacokinetics.[\[8\]](#) However, the clinical development of **ACHN-975** was halted due to a dose-limiting toxicity of transient hypotension.[\[8\]](#)

## Experimental Protocols

### LpxC Enzyme Inhibition Assay

This protocol is adapted from published methods for determining the inhibitory activity of compounds against the LpxC enzyme.

#### Materials:

- Purified LpxC enzyme
- Substrate: UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- **ACHN-975** or other test compounds

- LC-MS system

Procedure:

- Prepare serial dilutions of **ACHN-975** in the assay buffer.
- In a microplate, combine the purified LpxC enzyme and the diluted **ACHN-975**.
- Initiate the enzymatic reaction by adding the substrate.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction by adding a quenching solution (e.g., formic acid).
- Analyze the reaction mixture using LC-MS to quantify the amount of product formed (UDP-3-O-(R-3-hydroxyacyl)-glucosamine).
- Calculate the percent inhibition for each concentration of **ACHN-975**.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

- Bacterial isolates
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- **ACHN-975** or other test compounds
- 96-well microtiter plates
- Bacterial inoculum standardized to ~5 x 10<sup>5</sup> CFU/mL

Procedure:

- Prepare serial twofold dilutions of **ACHN-975** in CAMHB in the wells of a 96-well plate.
- Inoculate each well with the standardized bacterial suspension.
- Include a growth control well (no drug) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## Neutropenic Mouse Thigh Infection Model

This *in vivo* model assesses the efficacy of antimicrobial agents in an immunocompromised host.

### Materials:

- Female ICR mice (or other suitable strain)
- Cyclophosphamide
- Bacterial pathogen (e.g., *P. aeruginosa*)
- **ACHN-975** or other test compounds
- Phosphate-buffered saline (PBS)
- Tryptic soy agar (TSA) plates

### Procedure:

- Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
- On day 0, infect the thigh muscle of the mice with an intramuscular injection of a standardized bacterial suspension.

- At a specified time post-infection (e.g., 2 hours), administer **ACHN-975** via a suitable route (e.g., intraperitoneal or intravenous).
- At various time points post-treatment, euthanize groups of mice and aseptically remove the infected thigh.
- Homogenize the thigh tissue in a known volume of sterile PBS.
- Prepare serial dilutions of the tissue homogenate and plate onto TSA plates.
- Incubate the plates overnight and count the number of colony-forming units (CFU).
- Calculate the bacterial load per gram of thigh tissue and compare the results between treated and untreated control groups to determine the reduction in bacterial burden.<sup>[9]</sup>

## Conclusion

**ACHN-975** is a potent and selective inhibitor of LpxC with significant in vitro and in vivo activity against a broad range of Gram-negative bacteria, including multidrug-resistant strains. Its novel mechanism of action represents a promising strategy to combat the growing threat of antimicrobial resistance. Although the clinical development of **ACHN-975** was discontinued due to a dose-limiting toxicity, the extensive preclinical data and the validation of LpxC as a viable antibacterial target provide a strong foundation for the development of next-generation LpxC inhibitors with improved safety profiles. The experimental protocols detailed in this guide serve as a valuable resource for the continued research and development of this important class of antibiotics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jmlabs.com](http://jmlabs.com) [jmlabs.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]

- 3. The regulation of lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. noblelifesci.com [noblelifesci.com]
- To cite this document: BenchChem. [ACHN-975: A Selective LpxC Inhibitor for Gram-Negative Pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605131#achn-975-as-a-selective-lpxc-inhibitor\]](https://www.benchchem.com/product/b605131#achn-975-as-a-selective-lpxc-inhibitor)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

